(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Description
This compound belongs to the thiazole derivative family, characterized by a central thiazole ring substituted with a 4-ethylphenyl group, a cyano-vinyl linker, and a benzamide moiety.
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-2-14-3-5-15(6-4-14)19-13-27-21(25-19)17(11-22)12-24-18-9-7-16(8-10-18)20(23)26/h3-10,12-13,24H,2H2,1H3,(H2,23,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWJLJKNNCECR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction, often using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the vinyl group.
Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Amidation: Finally, the benzamide moiety is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ primarily in substituents on the phenyl ring attached to the thiazole core. These modifications influence electronic properties, solubility, and biological activity:
Physicochemical Properties
- Solubility : Methoxy and thiophene analogs demonstrate higher aqueous solubility (logP = 2.1–2.5) compared to nitro and ethyl derivatives (logP = 3.5–4.2) .
- Stability : Nitro-substituted compounds are prone to reduction under physiological conditions, whereas ethyl and methoxy groups confer metabolic stability .
Key Research Findings
- Structure-Activity Relationship (SAR) :
- Unique Advantages of Target Compound :
- The ethyl group balances lipophilicity and stability, making it a candidate for oral drug formulations.
- Lacks the mutagenic risk associated with nitro groups, as seen in nitrophenyl analogs .
Biological Activity
(E)-4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring, cyano group, and amide functionality, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Cyano Group : Often associated with enzyme inhibition and cytotoxicity.
- Amino and Benzamide Functionalities : These groups enhance the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In particular, studies have shown:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have been reported to have IC50 values as low as 1.61 µg/mL against specific tumor cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
| Thiazole Derivative 2 | 1.98 ± 1.22 | A-431 |
Antimicrobial Activity
Compounds containing thiazole rings are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities:
- Mechanism : The presence of electron-donating groups enhances the compound's ability to inhibit bacterial growth.
Enzyme Inhibition
The cyano group in the structure is significant for enzyme inhibition:
- Target Enzymes : Similar compounds have been shown to inhibit enzymes vital for cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives related to this compound:
- Antitumor Activity Study :
- Antimicrobial Efficacy :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
